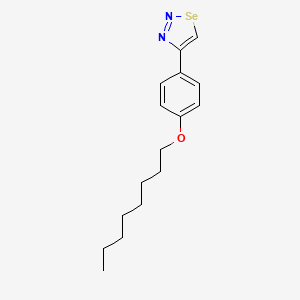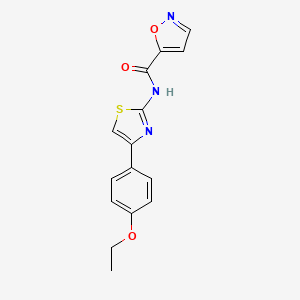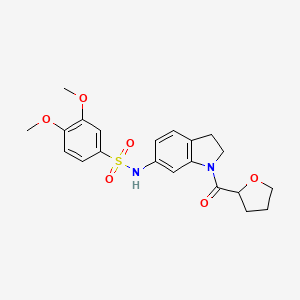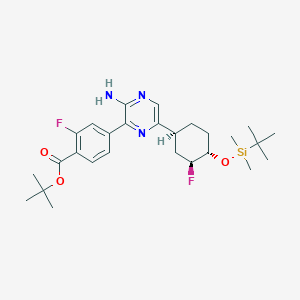
4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole” is a chemical compound with the linear formula C16H22N2OSe . It has a molecular weight of 337.327 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H22N2OSe . Further details about its molecular structure are not available in the sources I found.Aplicaciones Científicas De Investigación
Antimicrobial Activity
One study focused on the synthesis, characterization, and evaluation of antimicrobial activity and genotoxicity assessment of two heterocyclic compounds containing 1,2,3-selenadiazole rings. These compounds were tested for their in vitro antimicrobial activity against various pathogenic microbes, showing significant inhibition and potential use as antibiotics due to their low genotoxicity and strong antimicrobial activity (Al-Smadi et al., 2019).
Electronic Properties and Adduct Formation
Another research conducted a simulation study on the structural and electronic properties of adducts complexes of Bis(Acetylacetonato)oxoVanadium (IV) with 4-(Para-substituted phenyl)-1,2,3-Selenadiazole. The study utilized density functional theory (DFT) calculations to investigate the effects of structural change on the electronic properties of these adducts, suggesting potential applications in the development of novel materials with specific electronic properties (Alsawad et al., 2021).
Antibacterial and Antifungal Activities
Research on selenium heterocycles, including the synthesis of arylsulfonyl-1,2,3-selenadiazoles, revealed significant growth inhibition against some bacteria and fungi, highlighting their potential as antimicrobial agents (Lalezari et al., 1978).
Apoptosis Inducers and Anticancer Agents
A chemical genetics approach was used to discover apoptosis inducers through a phenotypic cell-based HTS assay. This approach identified small molecules with apoptosis-inducing activities, suggesting a pathway for the discovery of potential anticancer agents and the identification of molecular targets (Cai et al., 2006).
Propiedades
IUPAC Name |
4-(4-octoxyphenyl)selenadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OSe/c1-2-3-4-5-6-7-12-19-15-10-8-14(9-11-15)16-13-20-18-17-16/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFHCOZHANZPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)


![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)

![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)



![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)

